Profluthrin

Descripción

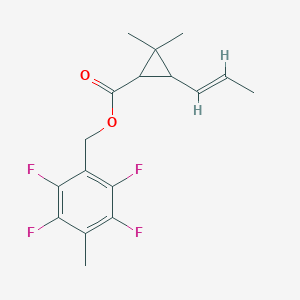

Structure

2D Structure

Propiedades

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058023 | |

| Record name | Profluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-20-3 | |

| Record name | Profluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Stereochemistry of Profluthrin

Structural Classification within Polyfluorobenzyl Ester Pyrethroids

Profluthrin belongs to the class of synthetic pyrethroids, specifically classified as a polyfluorobenzyl ester pyrethroid. This classification is determined by the structure of its alcohol moiety, which is a polyfluorinated benzyl (B1604629) alcohol. Other pyrethroids in this category include transfluthrin (B58387) and metofluthrin (B10177), which also feature a tetrafluorobenzyl group. google.com The acid moiety of this compound, 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid, is a derivative of chrysanthemic acid, a common feature in many pyrethroids.

Chirality and Isomeric Considerations

The molecular structure of this compound contains multiple stereogenic centers, leading to the possibility of several stereoisomers. The key sources of isomerism are the two chiral carbon atoms in the cyclopropane (B1198618) ring (at positions C1 and C3) and the carbon-carbon double bond in the 1-propenyl side chain.

The presence of two chiral centers means that this compound can exist as 2² = 4 possible optical isomers. These are pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Furthermore, the double bond in the propenyl group can exist in either a cis (Z) or trans (E) configuration, which doubles the number of possible stereoisomers to eight.

Commercially, this compound is produced and utilized as a racemic mixture, meaning it contains an equal amount of its different stereoisomers. wikipedia.orgkangmei.com The biological activity of pyrethroid stereoisomers can vary significantly, with one isomer often being significantly more insecticidally active than the others. nih.gov However, specific data on the insecticidal activity of the individual stereoisomers of this compound are not extensively detailed in publicly available scientific literature. The use of a racemic mixture is a common practice for many commercial pyrethroids. sumitomo-chem.co.jp

Influence of the Tetrafluorobenzyl Moiety on Molecular Characteristics

The presence of the 2,3,5,6-tetrafluoro-4-methylbenzyl moiety in the this compound molecule imparts several key characteristics that influence its efficacy and physical properties.

One of the most notable properties is its relatively high vapor pressure compared to many other pyrethroids. sumitomo-chem.co.jp This volatility is a direct consequence of the fluorinated benzyl group and is a desirable trait for insecticides used in enclosed spaces, as it allows the compound to be effective in the vapor phase against pests like moths. sumitomo-chem.co.jp For instance, the vapor pressure of this compound is significantly higher than that of many non-fluorinated pyrethroids.

Interactive Data Table: Comparative Vapor Pressures of Selected Pyrethroids

| Pyrethroid | Vapor Pressure (mPa at 25°C) |

| This compound | 10.3 |

| Empenthrin (B1671229) | - |

| Transfluthrin | 4.0 x 10⁻³ |

Mechanism of Insecticidal Action: Neurophysiological Perspectives

Interaction with Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. regulations.govnih.gov Profluthrin's interaction with these channels is the cornerstone of its insecticidal efficacy. regulations.govdntb.gov.ua

This compound, classified as a pyrethroid, modifies the gating kinetics of voltage-gated sodium channels. regulations.gov Specifically, it delays the inactivation of these channels, causing them to remain open for an extended period. regulations.gov This prolonged opening leads to a persistent influx of sodium ions into the neuron. regulations.gov The continuous influx of positive charge disrupts the normal process of membrane repolarization, which is essential for terminating the action potential and returning the neuron to its resting state. regulations.govresearchgate.net The failure to repolarize effectively keeps the neuronal membrane in a state of hyperexcitability.

The sustained depolarization caused by pyrethroids like this compound can lead to two primary outcomes depending on the specific compound and its concentration: repetitive firing of action potentials or a depolarization-dependent block of nerve impulses. regulations.gov For Type I pyrethroids, the delay in sodium channel inactivation is shorter, often resulting in repetitive neuronal firing. regulations.gov In contrast, Type II pyrethroids typically cause a more prolonged channel opening, leading to a persistent membrane depolarization that can eventually block the generation of further action potentials. regulations.gov

The disruption of sodium channel function by this compound has profound electrophysiological consequences for the insect nervous system. The initial effect is often a state of hyperexcitability, characterized by repetitive nerve discharges. regulations.gov This uncontrolled firing of neurons leads to the classic symptoms of pyrethroid poisoning, including tremors, uncoordinated movement, and convulsions. sumitomo-chem.co.jp

As the poisoning progresses, the persistent depolarization can lead to a complete block of nerve impulse transmission. regulations.gov This nerve block results in paralysis and ultimately the death of the insect. researchgate.net The "knock-down" effect often associated with pyrethroid insecticides is a direct manifestation of this rapid disruption of nervous system function. jst.go.jp

Table 1: Electrophysiological Effects of Pyrethroids on Insect Nervous Systems

| Effect | Description | Consequence |

|---|---|---|

| Prolonged Sodium Current | Delays the closing (inactivation) of voltage-gated sodium channels. regulations.gov | Persistent influx of Na+ ions, leading to sustained membrane depolarization. regulations.gov |

| Repetitive Firing | The sustained depolarization triggers multiple, uncontrolled action potentials. regulations.gov | Muscle tremors, hyperexcitability, and uncoordinated movement. sumitomo-chem.co.jp |

| Depolarization Block | Severe and prolonged membrane depolarization prevents further action potential generation. regulations.gov | Paralysis and eventual death of the insect. researchgate.net |

Potential Modulation of Other Ion Channels

While the primary target of this compound and other pyrethroids is the voltage-gated sodium channel, there is evidence to suggest that they may also modulate the activity of other ion channels, albeit to a lesser extent. regulations.gov Research has indicated potential interactions with voltage-gated calcium and chloride channels. researchgate.net

Neuroendocrine System Interactions

The neurotoxic effects of insecticides can extend to the neuroendocrine system, which plays a critical role in regulating various physiological processes in insects. Exposure to certain pesticides has been shown to cause disruptions in this system. mdpi.com For instance, some insecticides can affect neurosecretory cells, leading to altered biochemical activity in the brain. mdpi.com While direct studies on this compound's specific interactions with the insect neuroendocrine system are not extensively detailed in the provided search results, the broad neurotoxic action of pyrethroids suggests a potential for such interactions. mdpi.com The hyperactivity and subsequent paralysis induced by this compound could indirectly impact neuroendocrine signaling pathways.

Structure Activity Relationships Sar and Molecular Design

Key Structural Determinants for Insecticidal Potency

Profluthrin's potent insecticidal properties are derived from the synergistic combination of its two primary structural moieties: a cyclopropanecarboxylic acid component and a highly fluorinated alcohol component. regulations.gov The molecule is specifically an ester of a chrysanthemic acid derivative and 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. sumitomo-chem.co.jp

The core determinants for its bioactivity include:

The Chrysanthemic Acid Core: This cyclopropane (B1198618) ring structure is a foundational element in many potent pyrethroids. regulations.gov In this compound, the use of a norchrysanthemic acid ester contributes to its high vaporization property at ambient temperatures, a crucial feature for its use as a moth-proofer. sumitomo-chem.co.jp

The Ester Linkage: The ester bond connecting the acid and alcohol parts is essential for the molecule's ability to interact with the target site in insects, the voltage-gated sodium channels. chimia.ch

The 2,3,5,6-tetrafluoro-4-methylbenzyl Alcohol Moiety: This is the most distinctive feature of this compound and a primary driver of its high efficacy. The specific substitution pattern on the benzyl (B1604629) alcohol is critical. The presence and position of the four fluorine atoms and the methyl group on the aromatic ring significantly influence the molecule's electronic properties, stability, and how it binds to the insect's nerve channels. sumitomo-chem.co.jpresearchgate.net

Impact of Fluorination on Biological Activity

The incorporation of fluorine atoms into biologically active molecules is a widely used strategy in medicinal and agrochemical design to enhance potency and stability. chimia.chresearchgate.net In this compound, the extensive fluorination of the benzyl alcohol component is a key example of this principle and has a profound effect on its insecticidal properties.

The strategic placement of four fluorine atoms on the benzene (B151609) ring of the alcohol moiety confers several advantages:

Enhanced Potency: Fluorine is the most electronegative element, and its introduction can alter the electronic distribution of the molecule. researchgate.net This modification can lead to stronger interactions with the target receptor site in the insect, thereby increasing intrinsic insecticidal activity. chimia.chresearchgate.net

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. This makes the fluorinated parts of the molecule more resistant to metabolic degradation by enzymes within the insect's body, which can prolong the compound's active duration. numberanalytics.comnih.govnih.gov

Modified Physicochemical Properties: Fluorination significantly impacts properties like lipophilicity and vapor pressure. researchgate.netnumberanalytics.com For this compound, the tetrafluorobenzyl group contributes to a relatively high vapor pressure compared to conventional pyrethroids. sumitomo-chem.co.jpresearchgate.net This high volatility is essential for its effectiveness as a spatial repellent and moth-proofer, allowing the active ingredient to disperse effectively in an enclosed space without heating. sumitomo-chem.co.jpresearchgate.net

The specific 2,3,5,6-tetrafluoro arrangement is crucial; studies on other fluorinated compounds have shown that even minor changes to the fluorination pattern can lead to a dramatic decrease in biological activity. chimia.ch

Analog Synthesis and Efficacy Optimization

The development of this compound is a result of extensive research involving the synthesis and evaluation of numerous pyrethroid analogs to optimize efficacy for specific uses. sumitomo-chem.co.jp The primary goal was to create a compound with high insecticidal activity, particularly vapor action against fabric pests, a property lacking in many standard pyrethroids. sumitomo-chem.co.jp

This compound is synthesized through the reaction of a norchrysanthemic acid ester derivative with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. sumitomo-chem.co.jp By modifying the alcohol moiety, chemists can fine-tune the properties of the resulting insecticide. For instance, the related compound metofluthrin (B10177) is a 4-methoxymethyl derivative, which exhibits extremely high knockdown activity against mosquitoes. nih.gov

The optimization of this compound's efficacy is clearly demonstrated when its performance is compared to that of other pyrethroids used for similar purposes, such as EZ-empenthrin. Research has shown that this compound possesses significantly higher vapor action against the larvae of common fabric pests. sumitomo-chem.co.jp

Efficacy of this compound vs. EZ-Empenthrin Against Fabric Pests (Topical Application)

| Insect Species | This compound LD₅₀ (μg/larva) | EZ-Empenthrin LD₅₀ (μg/larva) |

|---|---|---|

| Tineola bisselliella (Webbing Clothes Moth) | 0.055 | 0.23 |

| Tinea translucens (Casemaking Clothes Moth) | 0.061 | 0.34 |

| Attagenus unicolor (Black Carpet Beetle) | 0.23 | 1.8 |

As the data indicates, this compound is approximately 4 to 8 times more potent than EZ-empenthrin against these key fabric pests, demonstrating the success of the molecular design and analog optimization process. sumitomo-chem.co.jp This superior performance at lower doses highlights the successful enhancement of insecticidal activity through targeted structural modification, specifically the introduction of the tetrafluoro-4-methylbenzyl group. sumitomo-chem.co.jp

Efficacy and Spectrum of Activity: Entomological Investigations

Comparative Insecticidal Efficacy Against Target Pest Species

Research has established profluthrin's high efficacy against both fabric and sanitary pests. sumitomo-chem.co.jpherts.ac.uk Comparative studies, particularly against the pyrethroid EZ-empenthrin, have consistently demonstrated this compound's potent insecticidal activity. sumitomo-chem.co.jp

Topical application methods have been employed to quantify the lethal effect of this compound on the larval stages of key fabric pests. For the common clothes moth (Tineola bisselliella), the case-bearing clothes moth (Tinea translucens), and the black carpet beetle (Attagenus unicolor), this compound exhibits significantly greater lethality than EZ-empenthrin. sumitomo-chem.co.jpkangmei.com

Investigations have shown that the lethal effect of this compound on Tineola bisselliella larvae is approximately four times greater than that of EZ-empenthrin. sumitomo-chem.co.jpembrapa.br Its efficacy is even more pronounced against Tinea translucens and Attagenus unicolor larvae, where it is more than five times and approximately eight times greater, respectively. sumitomo-chem.co.jpembrapa.br These findings highlight the potent lethal effect of this compound against the larvae of diverse fabric pest species. sumitomo-chem.co.jp In addition to direct larval mortality, this compound also demonstrates a high efficacy in inhibiting the hatching of Tineola bisselliella eggs and causing the death of newly hatched larvae. sumitomo-chem.co.jpkangmei.com

Table 1: Comparative Larvicidal Efficacy of this compound by Topical Application

Data sourced from Sumitomo Chemical Co., Ltd. sumitomo-chem.co.jpsumitomo-chem.co.jp

This compound is highly effective against various adult sanitary pests. sumitomo-chem.co.jp By topical application, its lethal effect on mosquito species such as Culex pipiens pallens, Culex pipiens molestus, and Aedes albopictus is approximately ten to twenty times greater than that of EZ-empenthrin. sumitomo-chem.co.jp For the housefly (Musca domestica), the lethal activity of this compound is nearly equal to that of EZ-empenthrin. sumitomo-chem.co.jpsumitomo-chem.co.jp Against the German cockroach (Blattella germanica), its lethal effect is slightly superior to EZ-empenthrin. sumitomo-chem.co.jpsumitomo-chem.co.jp

Studies conducted in glass chambers demonstrate this compound's excellent, fast-acting knockdown efficacy against adult mosquitoes, which is attributed to its vaporization at ambient temperatures. sumitomo-chem.co.jp When tested against Culex pipiens molestus and Aedes albopictus, this compound shows a greater knockdown effect than EZ-empenthrin, even at one-fourth the dose. sumitomo-chem.co.jpmdpi.com

Table 2: Comparative Knockdown Efficacy (KT₅₀) of this compound Against Adult Mosquitoes

KT₅₀ represents the time in minutes required to knock down 50% of the test insects. Data sourced from Sumitomo Chemical Co., Ltd. sumitomo-chem.co.jp

Vapor Action Dynamics and Efficacy Profiles

A key characteristic of this compound is its ability to vaporize at ambient temperatures, allowing it to act as a spatial insecticide. sumitomo-chem.co.jpkangmei.com This vapor action is highly effective against the larvae of fabric pests. In small-space tests, this compound's vapor efficacy against Tineola bisselliella and Tinea translucens larvae was found to be approximately four times greater than that of EZ-empenthrin. sumitomo-chem.co.jpe3s-conferences.org Its vapor action against Attagenus unicolor larvae was about eight times greater. sumitomo-chem.co.jpe3s-conferences.org These results confirm that this compound possesses high vapor-phase activity against the larvae of common fabric pests. sumitomo-chem.co.jp

Table 3: Relative Vapor Action Efficacy of this compound Against Fabric Pest Larvae

Data sourced from Sumitomo Chemical Co., Ltd. sumitomo-chem.co.jp

Oviposition Inhibition Effects

This compound demonstrates a significant oviposition (egg-laying) inhibition effect, which is a crucial preventative measure against pest infestations. sumitomo-chem.co.jp This effect is particularly notable as it is expressed immediately after the placement of this compound-treated materials. sumitomo-chem.co.jpinnovationtoimpact.org

In large chamber tests designed to evaluate the prevention of egg-laying on clothing, this compound showed a high oviposition inhibition effect on the adults of Tineola bisselliella and Tinea translucens. sumitomo-chem.co.jp Furthermore, this compound exhibits a potent egg-hatching inhibition effect. In drawer tests, this compound demonstrated high efficacy, including both egg-hatching inhibition and lethal effects on newly hatched larvae of Tineola bisselliella, for up to six months post-application. sumitomo-chem.co.jpkangmei.com Similarly, in wardrobe tests, it achieved 100% pest-control rates against Tineola bisselliella eggs over a six-month period. sumitomo-chem.co.jpsumitomo-chem.co.jp

Table 4: Oviposition Inhibition Efficacy of this compound Against Adult Fabric Pests

Qualitative comparison based on large chamber tests where this compound demonstrated high inhibition at one-fifth the quantity of EZ-empenthrin. sumitomo-chem.co.jp

Insecticide Resistance Mechanisms and Management Strategies

Metabolic Resistance Pathways

Metabolic resistance is a primary defense mechanism in insects, involving the enzymatic detoxification of insecticides before they can reach their target site in the nervous system. usda.govpjoes.com This process often involves the overexpression or increased efficiency of specific enzyme families. For pyrethroids, the most crucial enzymes are Cytochrome P450 monooxygenases and Glutathione (B108866) S-transferases. researchgate.netmdpi.com

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 monooxygenases (P450s) are a major enzyme superfamily responsible for the oxidative metabolism of a wide array of foreign compounds, including insecticides. mdpi.comfrontiersin.org In the context of pyrethroid resistance, elevated P450 activity is a common mechanism, leading to the breakdown of the insecticide molecule into less toxic metabolites. pjoes.commdpi.com

Profluthrin, being a polyfluorinated pyrethroid, has a chemical structure that was initially thought to offer some protection against P450-mediated detoxification. researchgate.net Studies on the related polyfluorinated pyrethroid, transfluthrin (B58387), have shown that its structure can make it less susceptible to P450 metabolism compared to conventional pyrethroids like permethrin (B1679614) and deltamethrin (B41696). lstmed.ac.ukplos.org This is partly because the fluorination of the benzyl (B1604629) ring protects common sites of oxidative attack by P450s. lstmed.ac.uk

However, research also indicates that insects can adapt to these novel structures. For instance, studies on the malaria vector Anopheles gambiae have demonstrated that selection with transfluthrin can lead to a broad metabolic response that includes the overexpression of P450 genes, some of which are also associated with resistance to classical pyrethroids. researchgate.netnih.gov While direct studies on this compound are limited, research on its metabolism in rats confirms it undergoes metabolic processes including oxidation, suggesting P450s are likely involved. sumitomo-chem.co.jp The development of resistance in house flies to chlorfenapyr (B1668718) has also been linked to P450 activity, highlighting the versatility of this enzyme system in response to different insecticides. mdpi.com

Table 1: P450-Mediated Metabolic Resistance to Pyrethroids This table is representative of P450 involvement in pyrethroid resistance, with inferences for this compound based on related compounds.

| Insect Species | Pyrethroid | Key P450 Genes/Enzymes Implicated | Observed Effect | Reference |

|---|---|---|---|---|

| Anopheles gambiae | Transfluthrin, Deltamethrin | Multiple P450s | Overexpression of P450s selected by both pyrethroids, conferring resistance. | researchgate.netnih.gov |

| Anopheles funestus | Pyrethroids | CYP6P9a, CYP6P9b | Key determinants of high-level pyrethroid resistance. | nih.gov |

| Musca domestica (House Fly) | Pyrethroids | CYP6D1, CYP6D3 | Overexpression linked to pyrethroid resistance. | pjoes.com |

| Aedes aegypti | Permethrin | CYP9M6, CYP6BB2 | Overexpression in resistant strains; P450s play a major role in detoxification. | nih.gov |

Glutathione S-Transferase Role in Detoxification

Glutathione S-transferases (GSTs) are another critical family of detoxification enzymes. frontiersin.org They function primarily in Phase II metabolism, catalyzing the conjugation of reduced glutathione to a wide range of xenobiotics, including insecticides. mdpi.comijbs.com This process renders the compounds more water-soluble and less toxic, facilitating their excretion from the insect's body. frontiersin.org

While direct evidence linking this compound to GST-mediated resistance is not extensively documented, the role of GSTs in resistance to pyrethroids, in general, is well-established. researchgate.netmdpi.com For example, studies in the fall armyworm, Spodoptera frugiperda, have shown that the overexpression of GSTs is involved in resistance to pyrethroids. mdpi.com Similarly, in the tarnished plant bug, Lygus lineolaris, increased GST activity is associated with resistance to pyrethroids, and this resistance fades when insecticide selection pressure is removed, correlating with a decrease in GST gene expression and enzyme activity. nih.gov In the greater wax moth, Galleria mellonella, GSTs were identified as the primary enzymes responsible for detoxifying certain plant alkaloids, demonstrating their broad substrate capabilities which can extend to insecticides. frontiersin.org Given these findings, it is highly probable that GSTs contribute to metabolic resistance to this compound in various insect species.

Target-Site Resistance: Voltage-Gated Sodium Channel Mutations

The primary target for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects. herts.ac.uknih.gov Pyrethroids bind to the VGSC, disrupting its normal function by keeping it in an open state, which leads to paralysis and death of the insect. nih.gov

Target-site resistance to pyrethroids is most commonly associated with non-synonymous mutations in the gene encoding the VGSC protein. researchgate.netgoogle.com These mutations, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the pyrethroid molecule to the channel, thereby diminishing its toxic effect. nih.govcornell.edu The most well-known kdr mutation is a leucine-to-phenylalanine substitution at position 1014 (L1014F). nih.gov

While specific studies on this compound are scarce, research on the closely related polyfluorinated pyrethroid transfluthrin provides significant insight. Selection of Anopheles gambiae mosquitoes with transfluthrin resulted in the rapid selection and fixation of the L1014F kdr mutation. nih.gov This indicates that despite their unique structure, polyfluorinated pyrethroids are still vulnerable to the effects of target-site mutations. Various other mutations in the VGSC have been identified in different insect species, which can act alone or in combination to confer high levels of resistance to a range of pyrethroids. researchgate.netmdpi.com

Table 2: Common Voltage-Gated Sodium Channel (VGSC) Mutations Conferring Pyrethroid Resistance This table provides examples of kdr mutations found in various insect vectors, relevant to pyrethroids like this compound.

| Mutation | Amino Acid Change | Insect Species (Examples) | Associated Resistance | Reference |

|---|---|---|---|---|

| kdr | L1014F/S/H | Anopheles gambiae, Aedes aegypti, Musca domestica | Widespread resistance to pyrethroids and DDT. | nih.govnih.gov |

| super-kdr | M918T | Musca domestica | Confers higher levels of resistance, often in combination with L1014F. | lstmed.ac.uk |

| - | V1016G/I | Aedes aegypti | Strongly correlated with pyrethroid resistance. | nih.govmdpi.com |

| - | F1534C | Aedes aegypti | Associated with resistance to permethrin and DDT. | nih.gov |

| - | N1575Y | Anopheles gambiae | Associated with the L1014F mutation, potentially compensating for fitness costs. | nih.gov |

Penetration Resistance and Cuticular Mechanisms

Penetration resistance is a mechanism that slows the absorption of an insecticide into the insect's body. usda.govlstmed.ac.uk This is typically achieved through modifications to the insect's outermost layer, the cuticle. nih.gov These modifications can include an increase in cuticle thickness or changes in its composition, such as the deposition of additional hydrocarbons. lstmed.ac.uknih.gov By slowing the rate of insecticide penetration, the insect's metabolic enzymes have more time to detoxify the chemical, often leading to a synergistic effect with metabolic resistance mechanisms. lstmed.ac.uknih.gov

Cuticle thickening has been documented as a pyrethroid resistance mechanism in several insect species, including the major malaria vector Anopheles funestus. nih.govnih.gov In this species, a positive correlation was found between cuticle thickness and the time to knockdown when exposed to permethrin. nih.gov The expression of genes encoding cuticular proteins can be upregulated in resistant strains. lstmed.ac.uk As seen in pyrethroid-resistant Helicoverpa armigera, the expression of cuticle protein-related lncRNAs was significantly higher in resistant strains, suggesting a regulatory role for these ncRNAs in the formation of a less permeable cuticle. mdpi.com Although direct evidence for this compound is not available, this mechanism is considered a general defense against a wide range of insecticides and likely contributes to this compound resistance. usda.gov

Behavioral Resistance Phenotypes

Behavioral resistance occurs when insects evolve behaviors that help them avoid contact with a lethal dose of an insecticide. usda.govchowyang.com This can manifest as excito-repellency, where an insect is irritated by contact with a treated surface and leaves the area, or as avoidance of treated food baits. escholarship.org

This compound is characterized by its relatively high vapor pressure, which allows it to act as a vapor-active insecticide. sumitomo-chem.co.jp This property is utilized in products designed for spatial repellency. sumitomo-chem.co.jp Studies on the related compound metofluthrin (B10177), which also has high volatility, have shown that it can repel mosquitoes and inhibit biting, not just through lethal action but by causing disorientation that prevents them from locating a host. researchgate.net This disruption of normal host-seeking behavior can be considered a form of behavioral avoidance. While this is often seen as a desirable trait for public health products, from an evolutionary perspective, any heritable behavior that reduces insecticide exposure can be classified as a resistance mechanism. escholarship.org

Strategies for Resistance Mitigation

The escalating issue of insecticide resistance necessitates the implementation of robust management strategies to preserve the efficacy of valuable active ingredients like this compound. researchgate.netmdpi.com The primary goal of these strategies is to minimize the selection pressure on pest populations, thereby delaying or preventing the development of resistance. croplife.org.au This often involves a multi-faceted approach, integrating chemical rotations, the use of synergists, and an understanding of cross-resistance patterns to make informed treatment decisions. croplife.org.auirac-online.org For pyrethroids, which act on the insect's voltage-gated sodium channels (VGSC), resistance management is particularly critical due to their widespread use and the emergence of resistant pest populations globally. scienceopen.comcottoninfo.com.aunih.gov

Synergist Application (e.g., Piperonyl Butoxide)

One of the key strategies to combat metabolic resistance is the application of synergists. Piperonyl butoxide (PBO) is a widely used synergist that enhances the potency of insecticides by inhibiting the insect's natural defense mechanisms. wikipedia.org PBO's primary function is to block the activity of cytochrome P450 monooxygenases (MFOs), a critical family of enzymes responsible for detoxifying xenobiotics, including many pyrethroid insecticides. wikipedia.orgvfu.cz By inhibiting these enzymes, PBO ensures that more of the active insecticide reaches its target site, thereby increasing its lethal effect. wikipedia.org This synergistic action can restore the efficacy of a pyrethroid against a resistant population or allow for lower application rates to achieve control. vfu.cz

The effectiveness of PBO has been demonstrated in combination with various pyrethroids against resistant housefly and mosquito populations. vfu.cznih.gov For instance, studies have shown that PBO significantly increases the knockdown and mortality rates of pyrethroids like permethrin, deltamethrin, and cypermethrin (B145020) in resistant housefly strains. vfu.cz

However, the synergistic effect of PBO is not universal across all pyrethroids and resistant strains. Research involving transfluthrin, a polyfluorobenzyl pyrethroid structurally related to this compound, has yielded specific insights. In studies on metabolically resistant Anopheles funestus mosquitoes, which have high levels of P450 enzymes, transfluthrin remained effective. plos.orgresearchgate.net The addition of PBO did not produce a significant enhancing effect, suggesting that the P450 enzymes in this resistant strain are less capable of degrading transfluthrin's unique tetrafluorobenzyl structure compared to pyrethroids with a more common phenoxybenzyl moiety. scienceopen.complos.orgresearchgate.net This indicates that the molecular structure of the pyrethroid is a crucial determinant of its susceptibility to metabolic detoxification and, consequently, the benefit of adding a synergist like PBO.

Table 1: Effect of Piperonyl Butoxide (PBO) on the Efficacy of Various Pyrethroids Against Resistant Mosquito Strains

| Pyrethroid | Resistant Strain | PBO Effect | Reference |

|---|---|---|---|

| Deltamethrin | Anopheles gambiae (kdr) | Efficacy enhanced | plos.org |

| Cypermethrin | Anopheles gambiae (kdr) | Efficacy enhanced | plos.org |

| Permethrin | Anopheles funestus (metabolic) | Efficacy enhanced | plos.org |

| Transfluthrin | Anopheles funestus (metabolic) | No significant efficacy enhancement | scienceopen.complos.orgresearchgate.net |

Cross-Resistance Patterns and this compound's Role

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they share a common mode of action or are detoxified by the same metabolic pathways. mdpi.comnih.gov This is a significant challenge in pest management, as the use of one product can inadvertently select for resistance to other compounds, including those that have not yet been applied. nih.gov For pyrethroids, cross-resistance is common and is primarily driven by two major mechanisms: target-site resistance and metabolic resistance. nih.govoapi.int

Target-site resistance , commonly known as knockdown resistance (kdr), results from genetic mutations in the voltage-gated sodium channel, the target for pyrethroids. nih.govoapi.int These mutations reduce the binding affinity of the insecticide to its target, rendering it less effective. A single kdr mutation can confer broad cross-resistance across many different pyrethroids. nih.gov

Metabolic resistance involves the enhanced production of detoxification enzymes, such as cytochrome P450s, which break down the insecticide before it can exert its toxic effect. nih.gov

The structural properties of a pyrethroid can influence its susceptibility to these resistance mechanisms. For example, pyrethroids with a conventional phenoxybenzyl structure are often vulnerable to detoxification by specific P450 enzymes. plos.orgresearchgate.net In contrast, pyrethroids like transfluthrin, which possess a polyfluorobenzyl moiety, have demonstrated the ability to overcome this specific type of metabolic resistance in certain mosquito strains. scienceopen.complos.org The tetrafluorobenzyl group appears to be a more difficult substrate for the detoxifying enzymes to bind to and degrade. plos.orgresearchgate.net

Given that this compound shares this polyfluorobenzyl structural feature, it may also exhibit an advantage against pest populations where resistance is primarily mediated by P450 enzymes that target traditional pyrethroids. However, it is crucial to recognize that this compound, as a pyrethroid acting on the sodium channel, would likely still be affected by target-site kdr mutations. nih.govoapi.int Therefore, in populations where kdr is the predominant resistance mechanism, cross-resistance to this compound from other pyrethroids is expected. Studies on the annual bluegrass weevil have shown that high levels of resistance to pyrethroids like bifenthrin (B131952) can be linked to cross-resistance to other chemical classes, including organophosphates and neonicotinoids, complicating management strategies. nih.gov

The role of this compound in a resistance management program depends on the specific resistance profile of the target pest population. Its unique structure may provide efficacy against metabolically resistant pests, but its effectiveness could be compromised in the presence of target-site resistance.

Metabolism and Biotransformation in Arthropod Systems

Ester Hydrolysis Pathways

Ester hydrolysis is a principal metabolic pathway for pyrethroid insecticides in insects, catalyzed by a class of enzymes known as carboxylesterases (CCEs). mdpi.comresearchgate.net This reaction cleaves the central ester bond of the profluthrin molecule, which is a critical step in its detoxification. mdpi.comresearchgate.net The cleavage results in the formation of two primary metabolites: an alcohol moiety (2,3,5,6-tetrafluoro-4-methylbenzyl alcohol) and a carboxylic acid moiety (norchrysanthemic acid). sumitomo-chem.co.jp

The rate of ester hydrolysis can significantly influence the toxicity of the pyrethroid to the insect. nih.gov Carboxylesterases are part of a large and diverse enzyme family, and their efficiency in hydrolyzing pyrethroids can vary between different insect species and even between resistant and susceptible strains of the same species. mdpi.commdpi.com In many cases of insecticide resistance, elevated levels or enhanced activity of these esterases are observed, leading to faster detoxification of the compound. pjoes.commdpi.com

Table 1: Primary Products of this compound Ester Hydrolysis

| Initial Compound | Enzyme Family | Resulting Metabolites |

|---|---|---|

| This compound | Carboxylesterases (CCEs) | 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol |

| Norchrysanthemic acid (a derivative of 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid) |

Oxidative Metabolites and Enzymatic Reactions

Oxidative metabolism, primarily mediated by the cytochrome P450 monooxygenase (P450) superfamily of enzymes, is another crucial detoxification route for pyrethroids in arthropods. pjoes.comresearchgate.net These enzymes introduce an oxygen atom into the substrate, a reaction that can occur at various sites on the this compound molecule. researchgate.net

Potential sites for oxidative attack on pyrethroids include the gem-dimethyl group on the cyclopropane (B1198618) ring and the alcohol moiety. lstmed.ac.uk However, the structure of this compound, specifically its polyfluorinated benzyl (B1604629) ring, offers protection against certain common oxidative attacks. lstmed.ac.ukplos.org For many pyrethroids with a phenoxybenzyl group, hydroxylation at the 4'-para position is a primary route of P450 metabolism. lstmed.ac.uk this compound lacks this phenoxybenzyl group and its tetrafluorobenzyl ring is less vulnerable to such oxidation. lstmed.ac.ukplos.org This structural feature may contribute to its effectiveness against insect strains that have developed P450-mediated resistance to other pyrethroids. plos.org Nonetheless, oxidation can still occur on the acid portion of the molecule. researchgate.net

Table 2: Key Enzymatic Reactions in this compound Metabolism

| Metabolic Pathway | Primary Enzyme System | General Reaction |

|---|---|---|

| Ester Hydrolysis | Carboxylesterases (CCEs) | Cleavage of the ester linkage. |

| Oxidation | Cytochrome P450 Monooxygenases (P450s) | Hydroxylation and other oxidative modifications. |

| Conjugation | Glutathione (B108866) S-Transferases (GSTs) | Attachment of glutathione to metabolites. |

Conjugation Reactions and Excretion Pathways

Following the initial hydrolysis and oxidation (Phase I reactions), the resulting metabolites are typically conjugated with endogenous molecules in Phase II reactions to facilitate their removal from the insect's body. pjoes.comresearchgate.net This process increases the water solubility of the metabolites, which is essential for excretion. mdpi.com

One of the major conjugation pathways in insects involves glutathione S-transferases (GSTs). pjoes.com These enzymes catalyze the conjugation of metabolites with glutathione. sumitomo-chem.co.jp The resulting glutathione conjugates are more polar and can be readily excreted. While detailed studies on this compound conjugation in arthropods are limited, metabolic studies in rats have identified glutathione conjugation as a significant pathway for metabolites of the this compound molecule. sumitomo-chem.co.jp Similar mechanisms are well-established in insects for a wide range of xenobiotics, including other pyrethroids. pjoes.compjoes.com After conjugation, the water-soluble compounds are eliminated from the insect's system. mdpi.com

Species-Specific Metabolic Profiles in Pest Insects

The efficacy of this compound can vary among different pest insect species due to differences in their metabolic enzyme profiles. sumitomo-chem.co.jp Metabolic resistance, where insects exhibit enhanced detoxification capabilities, is a major challenge in pest control. pjoes.comfrontiersin.org This resistance is often linked to the upregulation or modification of detoxification enzymes like P450s, esterases, and GSTs. mdpi.compjoes.com

This compound has demonstrated high efficacy against various fabric pests, including the webbing clothes moth (Tineola bisselliella), the casemaking clothes moth (Tinea translucens), and the black carpet beetle (Attagenus unicolor). sumitomo-chem.co.jp Its effectiveness may be partly due to its chemical structure, which resists certain common resistance mechanisms. For example, studies on the structurally similar compound transfluthrin (B58387) showed that it remained effective against mosquito strains (Anopheles funestus) with high levels of P450-mediated metabolic resistance to other pyrethroids. plos.org The tetrafluorobenzyl moiety in both transfluthrin and this compound is thought to be less susceptible to the P450 enzymes that typically detoxify phenoxybenzyl pyrethroids. lstmed.ac.ukplos.org This suggests that this compound's metabolic profile may allow it to bypass specific resistance pathways present in certain pest populations, contributing to its broad-spectrum activity. sumitomo-chem.co.jpnih.gov

Environmental Fate and Ecotoxicological Implications Non Target Organisms

Degradation Pathways in Environmental Compartments

Degradation is a critical process that reduces the concentration of Profluthrin in the environment. This occurs through both non-biological (abiotic) and biological (biotic) pathways.

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis : As an ester compound, this compound possesses a chemical structure that can be susceptible to hydrolysis, a reaction where water breaks down the ester linkage. sumitomo-chem.co.jp This process can be influenced by the pH of the surrounding medium. While specific experimental data on the hydrolysis half-life (DT50) of this compound is not readily available in public literature, pyrethroid esters, in general, are known to undergo this reaction. herts.ac.ukresearchgate.net For instance, the pyrethroid metofluthrin (B10177) is stable at acidic pH but degrades more rapidly under neutral and alkaline conditions. researchgate.net Another pyrethroid, cypermethrin (B145020), degrades through both photolysis and hydrolysis with a combined half-life of 2.6 to 3.6 days. researchgate.net Given its chemical structure, it is plausible that this compound's stability is pH-dependent, with potential for accelerated degradation in neutral to alkaline waters. sumitomo-chem.co.jp

Photolysis : Photolysis is degradation caused by energy from sunlight. In aquatic systems, this can be a significant pathway for pyrethroid degradation. For example, the photolytic half-life of permethrin (B1679614) in the water column is approximately 19-27 hours. orst.edu Studies on the related compound metofluthrin demonstrated rapid photodegradation in water, with half-lives ranging from 1.1 to 3.4 days. researchgate.net The primary photodegradation pathway for pyrethroids often involves ester cleavage and subsequent oxidation. researchgate.netnih.gov Although a specific aqueous photolysis DT50 for this compound is not documented in available databases, its pyrethroid structure suggests it would be susceptible to degradation by sunlight in aquatic environments. herts.ac.ukherts.ac.uk

The breakdown of pesticides by microorganisms like bacteria and fungi is a primary route of dissipation in soil and water environments. nih.govgoogle.com

Microbial action is considered the main pathway for the breakdown of pyrethroids in soil. orst.edu These processes are influenced by environmental conditions such as soil type, temperature, moisture, and organic matter content. nih.gov The half-lives (DT50) of different pyrethroids in non-sterilized soils can vary widely, from as short as 5 days to over 100 days, highlighting the importance of microbial activity. nih.govresearchgate.net For example, the average soil half-life for permethrin is about 40 days. orst.edu The primary mechanism of microbial degradation for pyrethroids is the enzymatic cleavage of the ester bond, which results in less toxic metabolites. nih.govresearchgate.net

While specific studies detailing the microbial degradation rates and half-life of this compound in soil and water are not available in the reviewed scientific literature, its degradation is expected to follow pathways similar to other pyrethroids, with soil microorganisms playing a crucial role in its environmental dissipation. herts.ac.uk

Environmental Transport and Distribution

The movement and partitioning of this compound within and between environmental compartments like soil, water, and air are dictated by its physical and chemical properties.

Sorption, the process of a chemical binding to soil particles, is a key factor controlling its mobility. chemsafetypro.com This is particularly important for pyrethroids, which are characteristically hydrophobic (water-repelling) compounds. researchgate.net This hydrophobicity causes them to adsorb strongly to soil, especially soils with high organic matter or clay content. fortunejournals.com

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a standardized measure of a pesticide's tendency to bind to soil organic matter. High Koc values indicate strong binding and low mobility. chemsafetypro.com While a specific Koc value for this compound is not documented in public databases, other pyrethroids exhibit high values. herts.ac.uk For example, measured Koc values for deltamethrin (B41696) and cypermethrin can range from the high hundreds to several thousands, classifying them as having low to very low mobility in soil. fortunejournals.com Based on its chemical class, this compound is expected to have a high affinity for soil particles, leading to strong sorption. This binding reduces its availability in the soil solution, thereby limiting its potential to be taken up by plants or to leach into groundwater. chemsafetypro.com

Volatilization is the process by which a substance evaporates into the atmosphere. For this compound, this is a particularly significant transport pathway.

Research highlights that this compound has a remarkably high vapor pressure for a pyrethroid, a key indicator of its tendency to volatilize. sumitomo-chem.co.jp This property is intentionally utilized in its application as an active ingredient in volatile moth-proofing and mosquito-repelling products. mdpi.comsumitomo-chem.co.jp Studies measuring indoor air have confirmed the presence of this compound following the use of such products, with inhalation being a notable exposure pathway. researchgate.netmdpi.com Once in the atmosphere, pesticides can be transported over distances and are eventually degraded by photochemical reactions. herts.ac.uk The high volatility suggests that atmospheric transport is a relevant distribution process for this compound, particularly from indoor and residential uses. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid | scbt.com |

| Vapor Pressure | 10.3 mPa (at 25°C) | sumitomo-chem.co.jp |

| Water Solubility | Insoluble | sumitomo-chem.co.jp |

The potential for a pesticide to contaminate water bodies is a major environmental concern. The primary routes for this are leaching through the soil into groundwater and transport via surface runoff into rivers and lakes.

Leaching : Leaching is the downward movement of a substance through the soil profile with water. Due to the strong tendency of pyrethroids to adsorb to soil particles, their mobility within the soil column is very limited. orst.eduresearchgate.net Therefore, this compound is considered to have a low potential to leach into groundwater. orst.educhemsafetypro.com

Runoff : While leaching into groundwater is unlikely, this compound can enter aquatic systems via surface runoff. mdpi.com This occurs when the pesticide, bound to soil particles, is carried into adjacent water bodies during erosion events caused by rain or irrigation. researchgate.net This particle-bound transport is the most significant pathway for pyrethroids to contaminate surface waters. mdpi.com The extent of runoff depends on factors like soil type, slope, vegetative cover, and the intensity and timing of rainfall after application.

Effects on Non-Target Arthropod Populations

This compound, a synthetic pyrethroid insecticide, shares a mode of action common to this chemical class, targeting the voltage-gated sodium channels in the nervous systems of insects. ijcrt.org While effective against target pests, this mechanism also poses a risk to non-target arthropods, many of which are beneficial to ecosystems as predators, parasitoids, and pollinators. ijcrt.orgapvma.gov.au Assessing the ecological risk of this compound and other pyrethroids involves a tiered approach, evaluating effects from the individual organism to the community level and considering long-term consequences.

Indicator Species Testing Methodologies

To evaluate the potential hazard of plant protection products like this compound to non-target arthropods, regulatory bodies employ a standardized, tiered testing strategy. apvma.gov.aupan-europe.info This approach is designed to be efficient, starting with worst-case laboratory scenarios and progressing to more realistic field conditions only when necessary. apvma.gov.aubayer.com

Tier 1: Laboratory Testing The initial screening tier involves dose-response laboratory tests on two sensitive and representative indicator species: the parasitic wasp Aphidius rhopalosiphi and the predatory mite Typhlodromus pyri. apvma.gov.aupan-europe.infohse.gov.uk These species were selected because they represent different functional groups and have demonstrated sensitivity across a wide range of pesticides. apvma.gov.au The test is typically conducted on an inert surface like a glass plate to represent a worst-case exposure scenario. bayer.com The primary endpoint is the Lethal Rate 50 (LR50), which is the application rate causing 50% mortality. pan-europe.info This data is used to calculate a Hazard Quotient (HQ), which compares the LR50 to the predicted environmental application rate. pan-europe.info If the HQ is below a set trigger value, the risk is considered low, and no further testing is typically required. pan-europe.infohse.gov.uk

Higher-Tier Testing If the Tier 1 assessment indicates a potential risk (i.e., the HQ exceeds the trigger value), higher-tier studies are initiated. apvma.gov.aupan-europe.info

Tier 2 (Extended Laboratory Tests): These tests move from inert surfaces to more realistic substrates like plant leaves or soil. bayer.com In addition to the initial indicator species affected in Tier 1, other relevant species such as lacewings (Chrysoperla carnea) or ladybird beetles (Coccinella septempunctata) may be included. bayer.com These studies can also assess sub-lethal endpoints, such as effects on reproduction (ER50). bayer.com

Tier 3 (Semi-Field and Field Studies): The highest tier involves tests under realistic agricultural conditions. bayer.com Semi-field studies may use cages or enclosures on a crop to test for effects on specific populations, while full-field studies assess the impact on the naturally occurring arthropod community. apvma.gov.aubayer.com These studies evaluate population-level effects and the potential for recovery over time. apvma.gov.au

Tiered Testing Framework for Non-Target Arthropods

| Test Tier | Description | Typical Species | Key Endpoints | Purpose |

|---|---|---|---|---|

| Tier 1 | Laboratory dose-response tests on inert surfaces (e.g., glass plates). bayer.com | Aphidius rhopalosiphi (parasitic wasp), Typhlodromus pyri (predatory mite). pan-europe.info | Mortality (LR50). pan-europe.info | Initial risk screening using a worst-case Hazard Quotient (HQ). pan-europe.info |

| Tier 2 | Extended laboratory tests on natural substrates (e.g., leaves, soil). bayer.com | Indicator species from Tier 1 plus additional species like Chrysoperla carnea (lacewing). bayer.com | Mortality (LR50), Reproduction (ER50). bayer.com | Refine risk assessment under more realistic exposure conditions. |

| Tier 3 | Aged-residue, semi-field, and full-field trials under agricultural conditions. bayer.com | Naturally occurring arthropod communities. bayer.com | Population abundance, diversity, and recovery rates. apvma.gov.aubayer.com | Assess effects at the population and community level in a realistic setting. |

Community-Level Impact Assessments

While indicator species provide a baseline, community-level assessments in field and semi-field settings are crucial for understanding the broader ecological impact of pyrethroids. These studies reveal how the reduction of susceptible populations can disrupt trophic structures and essential ecosystem services. ijcrt.org

Research on various pyrethroids has demonstrated significant impacts on non-target arthropod communities. For instance, field studies in cotton-growing regions recorded a 60% decline in coccinellid beetles and an 80% reduction in syrphid flies within two weeks of a pyrethroid application. ijcrt.org Similarly, applications of lambda-cyhalothrin (B1674341) have been shown to cause a 70% decline in the diversity of arthropod predators within five days. ijcrt.org Such reductions in natural enemies can lead to secondary pest outbreaks, a phenomenon where a previously minor pest becomes a significant problem due to the removal of its predators. researchgate.net

Beyond predation, pollination services are also at risk. Pyrethroids are known to be toxic to bees, and sub-lethal exposure can impair foraging behavior. entomoljournal.com Studies have observed significant declines in bee visitation rates in pyrethroid-treated crops compared to untreated areas. ijcrt.org The loss of floristic diversity from associated herbicide use can further reduce the food resources available to both pollinators and natural enemies, compounding the direct toxic effects of the insecticide. nih.govresearchgate.net

Long-Term Ecological Consequences

The long-term consequences of pyrethroid use on arthropod communities are a key consideration in ecological risk assessment. The primary concern is whether affected populations can recover from the impact of a pesticide application. The final criterion for an acceptable in-field risk is that non-target arthropod populations should be able to recover to levels found in untreated control fields within a year. apvma.gov.au

The resilience of arthropod communities can vary. Some studies have shown that despite intense pressure from broad-spectrum insecticides, invertebrate numbers may decline but not be completely eliminated, suggesting a degree of resilience, particularly for ground-dwelling species that may be less exposed to foliar sprays. bio-nica.info However, prolonged chemical effects can deter the re-establishment of the original community structure, leading to lasting changes. nih.gov

A significant long-term consequence of eliminating natural enemies is pest resurgence. researchgate.net This occurs when the target pest population rebounds, often to higher levels than before treatment, because its natural predators and parasites have been removed from the system. researchgate.net This can create a dependency on continued chemical applications. The disruption of the natural control systems is a critical factor in subsequent pest outbreaks. nih.gov

Interactions with Soil Microorganisms and Ecosystem Processes

Pyrethroids, including this compound, ultimately enter the soil environment where they interact with complex microbial communities that are fundamental to soil health and fertility. researchgate.netnih.gov These interactions are bidirectional: the insecticide can affect the microbial community, and the microorganisms can, in turn, degrade the insecticide. researchgate.net

The application of pyrethroids can negatively impact the abundance and structure of both bacterial and fungal communities in the soil, with some studies showing decreases of approximately 50% in microbial populations. tuiasi.ro Such disruptions can reduce soil fertility and alter crucial ecosystem processes like nutrient cycling. researchgate.netresearchgate.net For example, studies on different halogenated pyrethroids revealed that at high concentrations, they significantly reduced the stability and diversity of bacterial communities. nih.gov However, the effects can be concentration-dependent, with some pyrethroids at low concentrations showing a potential increase in bacterial diversity and nitrogen-cycling functions. nih.gov

Conversely, soil microorganisms play a vital role in the degradation of pyrethroids. nih.govresearchgate.net Many bacterial and fungal species are capable of using pyrethroids as a source of carbon or nitrogen, breaking them down into less toxic compounds through metabolic processes like hydrolysis. researchgate.netresearchgate.net This microbial degradation is a primary reason for the relatively short half-lives of many pyrethroids in soil. nih.gov The rate of degradation is influenced by various soil properties, including organic matter content, pH, moisture, and temperature, as well as the specific structure of the pyrethroid itself. nih.gov The half-life values of pyrethroids are significantly lower in microbially active soils compared to sterilized soils, underscoring the critical role of microorganisms in their environmental fate. nih.gov

Aquatic Ecotoxicology of Pyrethroids

Synthetic pyrethroids as a class are recognized for their high toxicity to a wide range of aquatic organisms, including fish, crustaceans, and aquatic insects. researchgate.netresearchgate.netbohrium.com This high sensitivity means that even extremely low concentrations, often in the parts-per-trillion (ng/L) range, can cause acute toxicity or significant sub-lethal effects. researchgate.net Due to their chemical properties, pyrethroids like this compound are expected to share this ecotoxicological profile.

Pyrethroids are hydrophobic and have low water solubility, causing them to adsorb strongly to sediment, suspended particles, and organic matter in aquatic systems. nih.govepa.govwaterquality.gov.au While this reduces their concentration in the water column, it leads to their accumulation in sediment, where they can remain persistent and pose a long-term risk to benthic (sediment-dwelling) invertebrates. montana.edu Runoff from residential and agricultural areas is a primary pathway for pyrethroids to enter aquatic environments. epa.govlsu.edu

The toxicity of pyrethroids in aquatic organisms is often higher at lower water temperatures. researchgate.net The primary mode of action is neurotoxicity, where the compound interferes with the function of sodium channels in nerve cells, leading to repetitive nerve firing, paralysis, and death. researchgate.net Fish and aquatic invertebrates are much more sensitive to these effects than mammals. researchgate.net Exposure can lead to behavioral changes, reduced locomotor activity, and disruption of feeding and reproduction. researchgate.net The table below presents acute toxicity data for several common pyrethroids, illustrating their potent effect on various aquatic species.

Acute Toxicity (LC50) of Various Pyrethroids to Aquatic Organisms

| Pyrethroid | Species | Organism Type | 96-hr LC50 (µg/L) | Reference |

|---|---|---|---|---|

| Deltamethrin | Daphnia magna | Crustacean (48-hr) | 0.01 | waterquality.gov.au |

| Deltamethrin | Rainbow Trout | Fish | 0.91 | Generic Pyrethroid Data |

| Cypermethrin | Daphnia magna | Crustacean (48-hr) | 0.2 | Generic Pyrethroid Data |

| Cypermethrin | Rainbow Trout | Fish | 2.2 | researchgate.net |

| Bifenthrin (B131952) | Hyalella azteca | Amphipod | 0.004 | Generic Pyrethroid Data |

| Bifenthrin | Bluegill Sunfish | Fish | 0.35 | Generic Pyrethroid Data |

| Lambda-cyhalothrin | Daphnia magna | Crustacean (48-hr) | 0.36 | Generic Pyrethroid Data |

| Lambda-cyhalothrin | Rainbow Trout | Fish | 0.24 | Generic Pyrethroid Data |

LC50 (Lethal Concentration 50) is the concentration of a chemical in water that kills 50% of the test organisms during the specified exposure period. Data is illustrative of the pyrethroid class.

Advanced Analytical Methodologies for Environmental and Biological Matrixes

Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the trace analysis of Profluthrin and its metabolites. These techniques offer the required sensitivity and specificity to detect the low concentrations typically found in environmental and biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the determination of this compound and other volatile or semi-volatile pyrethroids. capes.gov.brresearchgate.net Its high sensitivity and specificity make it suitable for analyzing complex matrices. researchgate.net

In the analysis of indoor air, a method was developed for the simultaneous measurement of 18 pyrethroids, including this compound. capes.gov.brresearchgate.net Air samples were collected over 24 hours on a combination of adsorbents and subsequently extracted with acetone (B3395972) before GC-MS analysis. capes.gov.brresearchgate.net This method demonstrated high accuracy and precision, with detection limits around 1 ng/m³. capes.gov.brresearchgate.net

For biological monitoring, GC-MS and tandem mass spectrometry (GC-MS/MS) are frequently used to analyze this compound metabolites in urine. nih.govnih.govoup.com One such method involves the analysis of urinary metabolites of several fluorine-containing pyrethroids, including this compound. nih.govoup.com After enzymatic hydrolysis of the urine sample, metabolites are extracted, derivatized, and then analyzed by GC-MS in electron impact ionization mode. nih.govoup.com This approach provides excellent linearity and low quantification limits, demonstrating its accuracy and precision. nih.gov Another sensitive and high-throughput method utilizes GC-MS/MS for the determination of urinary pyrethroid metabolites in children. nih.gov This method involves derivatization to improve sensitivity and reproducibility, achieving low detection limits. nih.gov Specifically, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (MTFBL) has been identified as an optimal biomarker for monitoring this compound exposure. oup.com

Table 1: GC-MS and GC-MS/MS Method Parameters for this compound and Metabolite Analysis

| Parameter | Indoor Air Analysis capes.gov.brresearchgate.net | Urinary Metabolite Analysis nih.gov | Urinary Metabolite Analysis (Children) nih.gov |

|---|---|---|---|

| Instrumentation | GC/MS | GC/MS (EI mode) | GC-MS/MS |

| Sample Matrix | Indoor Air | Rat Urine | Human Urine (Children) |

| Extraction | Acetone Extraction | Toluene (B28343) Extraction | Semi-automated Liquid-Liquid Extraction |

| Derivatization | Not specified | tert-butyldimethylsilyl or trimethylsilyl (B98337) derivatives | N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane or 1,1,1,3,3,3-hexafluoroisopropanol |

| Detection Limit | ~1 ng/m³ | 0.009–0.03 μg/ml (Quantification Limit) | 0.01 μg/L to 0.06 μg/L |

While GC-MS is prevalent, high-performance liquid chromatography (HPLC) also serves as a valuable tool for the analysis of pyrethroids, particularly for less volatile compounds or when derivatization is not desirable. cdc.govresearchgate.net HPLC methods are often used for analyzing pyrethroids in water and biological fluids. cdc.govresearchgate.net The technique can be coupled with various detectors, including ultraviolet (UV) or mass spectrometry (LC-MS), to achieve the necessary selectivity and sensitivity. cdc.govresearchgate.net For pyrethroid analysis in water samples, reversed-phase liquid chromatography (RP-LC) with UV detection has been utilized. researchgate.net The development of microextraction techniques in conjunction with HPLC has further enhanced the ability to detect trace levels of pyrethroids in environmental samples. researchgate.net

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from the matrix, remove interferences, and concentrate the analyte before chromatographic analysis. The choice of extraction method depends on the sample type (e.g., air, water, urine) and the subsequent analytical technique.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nih.govsigmaaldrich.comagroparistech.fr It offers several advantages over liquid-liquid extraction, including lower solvent consumption, the availability of a wide variety of solid phases, and high selectivity. agroparistech.fr The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. agroparistech.fr Interfering substances can be washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. agroparistech.fr For pyrethroid analysis in water and sediment, SPE cartridges are used to separate the compounds from matrix interferences. usgs.gov In the analysis of biological fluids like urine, SPE can be employed for sample cleanup prior to LC-MS/MS analysis. researchgate.net

Liquid-liquid extraction (LLE) is a conventional and robust method for extracting analytes from aqueous samples into an immiscible organic solvent. phenomenex.com This technique is based on the differential solubility of the analyte in two immiscible liquid phases. phenomenex.com For the analysis of this compound metabolites in urine, LLE with solvents like toluene or tert-butyl methyl ether has been successfully applied. nih.govnih.gov In one method, after enzymatic hydrolysis, urinary metabolites were extracted with toluene. nih.gov Another study utilized a semi-automated LLE with tert-butyl methyl ether for high-throughput analysis. nih.gov LLE is also effective for extracting pyrethroids from surface water samples, although the presence of emulsifiers can sometimes pose a challenge. nih.gov

Method Validation for Sensitivity, Accuracy, and Precision

Analytical methods developed for this compound must be rigorously validated to ensure the reliability of the results. elementlabsolutions.comzamann-pharma.com Method validation involves assessing several key parameters, including sensitivity (limit of detection and quantification), accuracy, and precision. elementlabsolutions.comzamann-pharma.comiupac.org

Sensitivity is typically defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. zamann-pharma.com For the analysis of this compound in indoor air, a detection limit of approximately 1 ng/m³ was achieved. capes.gov.br In urinary metabolite analysis, quantification limits have been reported in the range of 0.009 to 0.03 μg/ml, with detection limits for some metabolites as low as 0.01 μg/L. nih.govnih.gov

Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies. elementlabsolutions.comzamann-pharma.com In a method for analyzing pyrethroids in emulsion-prone surface water, recoveries ranged from 81.0% to 126.4% at various fortification levels. nih.gov For a method analyzing volatile organic compounds in environmental matrices, recoveries were between 90.76% and 100.22% under optimal conditions. rsc.org

Precision measures the degree of agreement among a series of measurements of the same sample and is usually expressed as the relative standard deviation (RSD). elementlabsolutions.comzamann-pharma.com A validated method for this compound urinary metabolites showed relative standard deviations of less than 5% on replicate assays. nih.gov Another study on urinary metabolites reported mean within-run day precisions of less than 18.4% RSD. nih.gov

Table 2: Summary of Method Validation Parameters for this compound Analysis

| Validation Parameter | Finding/Result | Matrix/Method | Reference |

|---|---|---|---|

| Sensitivity (LOD/LOQ) | Quantification limits: 0.009–0.03 μg/ml | Urinary Metabolites (GC-MS) | nih.gov |

| Sensitivity (LOD) | Detection limits: 0.01 μg/L to 0.06 μg/L | Urinary Metabolites (GC-MS/MS) | nih.gov |

| Accuracy (Recovery) | Recoveries: 81.0%–126.4% | Surface Water (LLE-GC-ECD) | nih.gov |

| Precision (%RSD) | < 5% | Urinary Metabolites (GC-MS) | nih.gov |

| Precision (%RSD) | < 18.4% | Urinary Metabolites (GC-MS/MS) | nih.gov |

Future Research Directions

Elucidation of Novel Resistance Mechanisms

The development of resistance in target pest populations is a primary threat to the long-term viability of any insecticide, including profluthrin. While established resistance mechanisms to pyrethroids are well-documented, ongoing research aims to uncover novel pathways and the complex interplay between different resistance factors.

Two principal types of resistance mechanisms are known to exist in insects: target-site resistance and metabolic resistance. pjoes.com Target-site resistance involves genetic mutations in the insecticide's specific binding site, reducing its ability to function effectively. pjoes.com For pyrethroids, this often involves mutations in the voltage-gated sodium channel (VGSC), known as knockdown resistance (kdr). mdpi.com Metabolic resistance occurs when insects evolve enhanced capabilities to detoxify the insecticide before it can reach its target site. pjoes.com This is typically achieved through the over-expression of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases. pjoes.commdpi.com

Future research will focus on more detailed molecular analyses to understand the full scope of resistance. mdpi.com For instance, studies on the fall armyworm (Spodoptera frugiperda) have indicated that even when known detoxification pathways are inhibited by synergists, resistance is not fully suppressed, suggesting other mechanisms are at play. mdpi.com The application of "omics" technologies—genomics, transcriptomics, and proteomics—is becoming essential for identifying new resistance-specific biomarkers. mdpi.com These tools can provide a comprehensive view of gene expression patterns and protein interactions, helping to characterize previously unknown genes and proteins involved in resistance. mdpi.com A deeper understanding of these novel mechanisms is critical for developing effective resistance management strategies and preserving the utility of this compound. pjoes.commdpi.com

Development of Advanced Delivery Systems for Targeted Application

Innovations in pesticide delivery systems are aimed at maximizing efficacy against target pests while minimizing environmental impact. researchgate.netnih.gov For this compound, future research is centered on developing advanced formulations that allow for more precise and controlled application.

Nanotechnology is at the forefront of this research, offering the potential to revolutionize pesticide delivery. agriculturejournals.cz Nanocarrier-based systems, such as nanoemulsions, nanogels, and polymeric nanoparticles, can encapsulate the active ingredient. nih.govagriculturejournals.cz This approach has several advantages:

Enhanced Stability: Encapsulation can protect unstable active ingredients from environmental degradation. nih.gov

Improved Solubility: It can improve the solubility of sparingly soluble compounds like many pyrethroids. nih.gov

Targeted Delivery: Nanoparticles can be engineered for targeted release, ensuring the pesticide is active only when and where it is needed. nih.govnih.gov

Reduced Environmental Load: By increasing efficiency, the total amount of pesticide required can be reduced, lessening the environmental burden. researchgate.netagriculturejournals.cz

Controlled-release formulations represent another significant area of research. researchgate.netresearchgate.net These systems, which can include microgels and nanogels, are designed to release the active ingredient over a prolonged period. agriculturejournals.cz This sustained release minimizes the need for frequent reapplication, which is particularly advantageous for products like this compound used in long-lasting moth-proofing applications. nih.govsumitomo-chem.co.jp The development of these advanced delivery systems promises to make the use of this compound more efficient, economical, and environmentally sound. researchgate.net

Refined Environmental Risk Assessment Models for this compound

Ensuring the environmental safety of pesticides is a key component of regulatory approval and public acceptance. Future research on this compound involves the development of more sophisticated environmental risk assessment (ERA) models.

Current regulatory frameworks often begin with a conservative Tier 1 assessment, which uses standardized tests and worst-case scenario assumptions to evaluate potential ecological risks. ncsu.edumontana.eduepa.gov While useful for initial screening, these models may overestimate risk by not fully accounting for real-world conditions. epa.gov Consequently, there is a recognized need to incorporate higher-tier data and more refined models that provide a more realistic characterization of risk. ncsu.edu

Future research in this area will focus on several key refinements:

Improved Exposure Modeling: Developing models that more accurately predict pesticide concentrations in the environment. This includes creating validated statistical models for specific application technologies, such as ground-based ultra-low volume (ULV) spraying, to better estimate environmental deposition and drift. montana.edu

Probabilistic Assessments: Moving beyond deterministic (single-point estimate) risk quotients to probabilistic approaches. These methods, such as species sensitivity distributions (SSDs) and joint probability curves, consider the variability in both exposure and species sensitivity, providing a more nuanced understanding of potential ecological impacts. ncsu.edu

Physiologically Based Kinetic (PBK) Models: Utilizing PBK models to better understand the absorption, distribution, metabolism, and excretion of this compound in non-target organisms. nih.gov These models can help translate external exposure levels into internal tissue concentrations, which are more directly related to toxic effects, thereby refining the risk assessment. nih.gov

By developing and implementing these advanced models, researchers and regulators can make more informed decisions about the safe use of this compound, ensuring that protection goals for the environment are met. ncsu.edu

Exploration of Synergistic Combinations for Enhanced Efficacy and Resistance Management

Combining this compound with other compounds, known as synergists, is a promising strategy for enhancing its insecticidal activity and overcoming pest resistance. justia.com Synergists work by inhibiting the metabolic enzymes that insects use to detoxify insecticides, thereby restoring the efficacy of the active ingredient. mdpi.com

A well-known synergist used with pyrethroids is Piperonyl Butoxide (PBO), which inhibits the activity of cytochrome P450 enzymes. lstmed.ac.uk However, the emergence of resistance to PBO itself necessitates the search for new synergistic combinations. lstmed.ac.uk Future research is actively exploring a range of potential synergists for pyrethroids like this compound:

Azole Fungicides: Compounds such as prochloraz (B1679089) and triflumizole (B33211) have been identified as potent inhibitors of P450 enzymes in insects. lstmed.ac.ukscienceopen.com Studies have shown that these fungicides can effectively synergize the toxicity of pyrethroids against resistant mosquito strains, making them potential alternatives to PBO in vector control products. lstmed.ac.uk